Acetylthiamine

Neuropharmacology Blood-Brain Barrier Transport Thiamine Deficiency Modeling

Acetylthiamine hydrochloride is Thiamine EP Impurity G, an O-acetylated thiamine derivative indispensable for pharmaceutical quality control as a certified reference material. It uniquely serves as a competitive inhibitor of the blood-brain barrier thiamine transporter, enabling mechanistic studies of neurodegeneration and Wernicke's encephalopathy. Its certified reference standard is produced under ISO 17034/ISO/IEC 17025 with multi-traceability to USP, EP, and BP primary standards—making it irreplaceable for analytical method validation, system suitability testing, and regulatory submissions. Procure this CRM to ensure pharmacopoeial compliance.

Molecular Formula C14H19ClN4O2S
Molecular Weight 342.8 g/mol
CAS No. 3419-28-1
Cat. No. B1199129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetylthiamine
CAS3419-28-1
Synonymsacetylthiamine
thiamine acetate este
Molecular FormulaC14H19ClN4O2S
Molecular Weight342.8 g/mol
Structural Identifiers
SMILESCC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC(=O)C.[Cl-]
InChIInChI=1S/C14H19N4O2S.ClH/c1-9-13(4-5-20-11(3)19)21-8-18(9)7-12-6-16-10(2)17-14(12)15;/h6,8H,4-5,7H2,1-3H3,(H2,15,16,17);1H/q+1;/p-1
InChIKeyMMSHYYQFAKJDON-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetylthiamine (CAS 3419-28-1) Properties, Metabolism, and Regulatory Significance


Acetylthiamine (CAS 3419-28-1), chemically designated as O-acetylthiamine or 5-[2-(acetyloxy)ethyl]-3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium chloride hydrochloride, is a derivative of thiamine (vitamin B1) in which the hydroxyl group on the ethyl side chain is acetylated [1]. It is a stable, water-soluble compound with a molecular formula of C₁₄H₁₉ClN₄O₂S·HCl and a molecular weight of 379.31 g/mol . Acetylthiamine occurs naturally as a minor impurity in thiamine preparations and is recognized as a pharmacopoeial impurity (Thiamine EP Impurity G) in pharmaceutical quality control [2]. Its primary significance lies in three distinct domains: (1) as a certified reference standard for analytical method validation in pharmaceutical quality control ; (2) as a research tool for studying thiamine transport mechanisms, particularly across the blood-brain barrier [3]; and (3) as a comparative compound for evaluating the relative bioavailability and metabolic fate of various thiamine prodrugs and analogs [4].

Why Acetylthiamine Cannot Be Substituted by Other Thiamine Derivatives in Critical Applications


Acetylthiamine is not simply a bioequivalent alternative to thiamine hydrochloride or other thiamine salts. Its distinct chemical structure—specifically the O-acetyl modification on the hydroxyethyl side chain—confers a unique interaction profile with thiamine transporters and distinct physicochemical properties that preclude generic substitution in analytical, research, and quality control contexts. Unlike lipid-soluble thiamine prodrugs (e.g., benfotiamine, allithiamine) which are designed to enhance oral bioavailability through passive diffusion or specialized absorption mechanisms [1], acetylthiamine retains substantial water solubility and actively competes for the saturable thiamine transport system, making it a valuable inhibitor tool in mechanistic studies [2]. In pharmaceutical quality control, acetylthiamine (as Thiamine EP Impurity G) is a specific, structurally defined marker of thiamine degradation or synthetic byproducts [3]. Its certified reference material is produced under ISO 17034 and ISO/IEC 17025 and is traceable to USP, EP, and BP primary standards . Substituting an alternative thiamine analog in an analytical method validation would invalidate the assay's specificity and regulatory compliance. Furthermore, acetylthiamine exhibits a distinct metabolic pathway in vivo: it can be deacetylated to thiamine or directly phosphorylated to acetylthiamine monophosphate and subsequently to acetylthiamine pyrophosphate, an intermediate in thiamine pyrophosphate (TPP)-dependent enzymatic reactions [4]. This unique metabolic intermediate status is not shared by other common thiamine derivatives, making acetylthiamine irreplaceable in enzymology and metabolic research.

Quantitative Evidence Guide for Acetylthiamine: Comparative Transport Kinetics, Regulatory Specificity, and Bioanalytical Utility


Blood-Brain Barrier Thiamine Transport Inhibition: Acetylthiamine Competes for the Saturable Component

In a controlled in vivo rat study, acetylthiamine was shown to directly inhibit the saturable component of thiamine transport across the blood-brain barrier, comparable in effect to pyrithiamine and thiamine disulfide. This mechanism distinguishes it from oxythiamine, which, despite its close chemical similarity, had no significant effect [1].

Neuropharmacology Blood-Brain Barrier Transport Thiamine Deficiency Modeling

Pharmaceutical Quality Control: Acetylthiamine as a Defined Pharmacopoeial Impurity Standard (EP Impurity G)

Acetylthiamine is the chemically defined and monograph-specified impurity G for thiamine hydrochloride and thiamine nitrate in the European Pharmacopoeia (EP). It is supplied as a Certified Reference Material (CRM) with multi-traceability to USP, EP, and BP primary standards, produced under ISO 17034 and ISO/IEC 17025 .

Pharmaceutical Analysis Quality Control Regulatory Compliance

Comparative Bioavailability: Acetylthiamine Versus Lipid-Soluble Prodrugs Benfotiamine and Allithiamine

In a comparative oral bioavailability study, benfotiamine demonstrated superior absorption characteristics compared to other thiamine preparations, including thiamine hydrochloride. The maximum plasma thiamine levels were approximately 5 times higher after benfotiamine, and bioavailability was at maximum about 3.6 times as high as that of thiamine hydrochloride [1]. Acetylthiamine, as a water-soluble derivative, is expected to have a bioavailability profile similar to that of thiamine hydrochloride rather than the lipid-soluble prodrugs.

Pharmacokinetics Nutraceutical Formulation Bioavailability Enhancement

Protection of Yeast Thiamine Transport Activity Against Covalent Inactivation

In the yeast Saccharomyces cerevisiae, thiamine and its analogs pyrithiamine and O-acetylthiamine protect the thiamine transport system against inactivation by the covalent inhibitor O-bromoacetylthiamine (BrAcThiamine). The inactivation by BrAcThiamine proceeded most effectively at pH 5.0, which coincides with the optimal pH of the native transport activity [1].

Membrane Transport Saccharomyces cerevisiae Biochemical Tool

Acetylthiamine as a Naturally Occurring Impurity in Thiamine Hydrochloride Crystals

Paper chromatographic analysis of crystalline thiamine hydrochloride revealed the presence of three distinct impurity spots, designated (A), (B), and (C), in addition to the main thiamine spot. Based on absorption spectrum, diazo reaction, thiochrome reaction, and hydrolysis product activity against Lactobacillus fermenti-36, spot (B) was identified as acetylthiamine [1].

Analytical Chemistry Chromatography Impurity Profiling

Mitochondrial Pyruvate Oxidation: Differential Inhibition in Liver vs. Brain Mitochondria

In isolated mitochondrial preparations, thiamine compounds including acetylthiamine inhibited pyruvate oxidation in liver mitochondria. In contrast, these same compounds did not exhibit any inhibitory action on brain mitochondria under comparable conditions, a difference ascribed to variations in membrane structure and permeability [1].

Mitochondrial Metabolism Pyruvate Dehydrogenase Neurochemistry

Targeted Applications for Acetylthiamine (CAS 3419-28-1) in Research and Industry


Pharmaceutical Quality Control: Certified Reference Standard for Thiamine Impurity Profiling

Acetylthiamine hydrochloride (Thiamine EP Impurity G) is the mandated certified reference material for method development, system suitability testing, and impurity quantification in the analysis of thiamine hydrochloride and thiamine nitrate drug substances and products. Procure this CRM (e.g., MilliporeSigma Supelco PHR2170, 100 mg) to ensure compliance with European Pharmacopoeia (EP) monographs and to establish traceability to USP, EP, and BP primary standards in your analytical laboratory. Its use is essential for validating HPLC or UPLC methods for regulatory submissions .

Neuroscience Research: Experimental Manipulation of Blood-Brain Barrier Thiamine Transport

Acetylthiamine serves as a competitive inhibitor of the saturable thiamine transport system at the blood-brain barrier, as demonstrated in rodent models. Researchers can use acetylthiamine to induce a functional thiamine deficiency in the central nervous system for mechanistic studies of neurodegeneration, Wernicke's encephalopathy, or for evaluating the brain uptake of novel thiamine-dependent therapeutics. It is particularly useful in protocols where the goal is to block carrier-mediated thiamine influx without the confounding effects of oxythiamine, which does not interact with this transport system .

Biochemical and Cell Biology Studies: Thiamine Transporter Ligand in Yeast Model Systems

O-Acetylthiamine is a recognized ligand for the thiamine transporter in Saccharomyces cerevisiae and can be used to protect the transport system from covalent inactivation by O-bromoacetylthiamine at pH 5.0. This makes it a valuable tool for studying membrane transport mechanisms, transporter structure-function relationships, and the regulation of thiamine uptake in eukaryotic cells. It is suitable for use in competition assays, transport protection experiments, and as a non-hydrolyzable analog control in yeast genetics and biochemistry .

Enzymology Research: Investigation of Thiamine Pyrophosphate-Dependent Catalytic Intermediates

Acetylthiamine can be enzymatically phosphorylated to 2-acetylthiamine pyrophosphate, which is a known intermediate in reactions catalyzed by thiamine pyrophosphate (TPP)-dependent enzymes, such as the pyruvate dehydrogenase complex. Researchers studying the catalytic mechanisms of TPP-dependent enzymes, including the formation and breakdown of the 2-acetyl-TPP intermediate, will find acetylthiamine a useful substrate or precursor for in vitro enzymatic assays and for the synthesis of isotopically labeled intermediates for structural and kinetic studies .

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